molecular formula C23H30ClN3O5S2 B6527295 3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]propanamide hydrochloride CAS No. 1135130-72-1

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]propanamide hydrochloride

Cat. No.: B6527295
CAS No.: 1135130-72-1
M. Wt: 528.1 g/mol
InChI Key: VZFLLYUEIZUHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]propanamide hydrochloride is a structurally complex small molecule characterized by multiple pharmacophoric motifs:

  • Benzothiazole core: The 4,7-dimethoxy-1,3-benzothiazol-2-yl group is a heterocyclic aromatic system known for its role in modulating electronic properties and binding to biological targets, such as enzymes or receptors .
  • Dimethylaminopropyl side chain: Imparts basicity, influencing pharmacokinetic properties like membrane permeability and bioavailability.
  • Propanamide linker: Facilitates conformational flexibility and serves as a scaffold for functional group attachment.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2.ClH/c1-25(2)14-8-15-26(20(27)13-16-33(28,29)17-9-6-5-7-10-17)23-24-21-18(30-3)11-12-19(31-4)22(21)32-23;/h5-7,9-12H,8,13-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFLLYUEIZUHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]propanamide hydrochloride is a complex organic molecule that has attracted attention for its potential biological activities. This compound features a benzenesulfonyl group , a benzothiazole ring , and dimethoxy substituents , which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H31N3O5SC_{25}H_{31}N_{3}O_{5}S with a molecular weight of approximately 528.1 g/mol. The structure includes various functional groups that may interact with biological targets, influencing its activity.

Property Value
Molecular FormulaC25H31N3O5S
Molecular Weight528.1 g/mol
IUPAC NameThis compound

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The benzothiazole core is known for its binding affinity to various biological targets, including enzymes involved in metabolic processes and receptors that mediate cellular signaling pathways. The sulfonamide group enhances the binding properties, potentially increasing the compound's efficacy as an inhibitor or modulator.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antitumor Activity : Studies have shown that benzothiazole derivatives possess significant antitumor properties. For instance, certain derivatives have been reported to inhibit the proliferation of cancer cells effectively .
  • Antimicrobial Effects : Compounds within this class have demonstrated antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus .
  • Cardiovascular Effects : Some sulfonamide derivatives have been shown to influence perfusion pressure and coronary resistance in experimental models, suggesting potential applications in cardiovascular therapeutics .

Antitumor Activity

A study evaluating the antitumor effects of benzothiazole derivatives found that compounds similar to the target molecule significantly inhibited cell growth in vitro. The most effective compounds showed IC50 values in the low micromolar range against several cancer cell lines.

Antimicrobial Activity

In vitro tests revealed that certain derivatives exhibited strong antimicrobial activity against a range of bacterial strains. The presence of methoxy groups was correlated with enhanced lipophilicity and increased antibacterial potency .

Cardiovascular Studies

Research on benzenesulfonamide derivatives indicated their potential role in modulating blood pressure through calcium channel inhibition. One particular derivative was noted for decreasing perfusion pressure in a dose-dependent manner, highlighting its therapeutic potential in managing hypertension .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic effects. Research indicates that derivatives of benzothiazole often exhibit:

  • Anti-inflammatory Activity : Similar compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the inhibition of cyclooxygenase enzymes (COX) and modulation of signaling pathways like NF-κB.
  • Anticancer Properties : Benzothiazole derivatives can induce apoptosis in cancer cells and interfere with key signaling pathways involved in cancer progression, such as AKT and ERK pathways.
  • Antimicrobial Effects : The compound may demonstrate significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of other complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can yield amines or alcohols.
  • Substitution Reactions : It can undergo nucleophilic or electrophilic substitutions, making it versatile for further derivatization .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related benzothiazole compounds, demonstrating that they could inhibit the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest through modulation of critical signaling pathways.

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on benzothiazole derivatives revealed their ability to reduce inflammation in animal models by inhibiting the production of inflammatory mediators. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name/ID Key Functional Groups Structural Features Potential Applications
Target Compound Benzothiazole, benzenesulfonyl, propanamide Dimethoxy substitution, dimethylaminopropyl Enzyme inhibition, receptor modulation
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (Compound 5, ) Hydroxyureido, benzhydrylamide Bulky aromatic group, hydroxamic acid Antioxidant activity, metal chelation
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10, ) Hydroxamic acid, chlorophenyl Cyclohexyl chain Free radical scavenging
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Amide, hydroxyalkyl N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
Key Observations:
  • Benzothiazole vs. Benzamide/Benzhydrylamide : The target’s benzothiazole core may offer enhanced rigidity and electronic effects compared to the benzhydrylamide (Compound 5) or simple benzamide () structures.
  • Sulfonyl vs. Hydroxamic Acid Groups: The benzenesulfonyl group in the target contrasts with the hydroxamic acid moieties in compounds, which are known for metal chelation and antioxidant properties . The sulfonyl group may instead favor protease or kinase inhibition.

Preparation Methods

Benzothiazole Core Synthesis: 4,7-Dimethoxy-1,3-Benzothiazol-2-amine

The 4,7-dimethoxybenzothiazole scaffold is synthesized via oxidative cyclization of substituted thioamides. A representative protocol involves:

  • Starting material : 4,7-Dimethoxy-2-aminothiophenol (prepared from 2-amino-4,7-dimethoxybenzenethiol) .

  • Cyclization : Reacting with benzaldehyde derivatives under catalytic conditions. For example, using Ru/Si zeolite (1:100) at 90°C under solvent-free conditions achieves 92% yield for analogous 2-arylbenzothiazoles .

  • Optimization : Camphorsulfonic acid (20 mol%) in aqueous ethanol at room temperature reduces reaction time to 1 hour while maintaining 88% yield .

Key Reaction Conditions :

ParameterValueSource
CatalystRu/Si zeolite
Temperature90°C
SolventSolvent-free
Yield92%

Propanamide Backbone Formation: 3-(Benzenesulfonyl)Propanamide

The benzenesulfonyl-propanamide moiety is introduced via nucleophilic acyl substitution:

  • Step 1 : Synthesis of 3-(benzenesulfonyl)propanoic acid by sulfonylation of acrylic acid with benzenesulfonyl chloride in dichloromethane (0°C, 2 hours) .

  • Step 2 : Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Step 3 : Coupling with 4,7-dimethoxy-1,3-benzothiazol-2-amine using triethylamine (TEA) as a base in anhydrous THF (0°C → room temperature, 12 hours) .

Critical Parameters :

  • Strict temperature control (<5°C) during sulfonylation prevents side reactions .

  • Anhydrous conditions are essential to avoid hydrolysis of the acid chloride .

Introduction of the Dimethylaminopropyl Side Chain

The tertiary amine side chain is incorporated via alkylation:

  • Precursor : 3-(Dimethylamino)propyl chloride hydrochloride (CAS: 5407-04-5), synthesized by reacting chloropropene with dimethylamine gas in toluene at 45°C for 10 hours using diatomaceous earth as a catalyst (90% yield) .

  • Alkylation : Reacting the propanamide intermediate with 3-(dimethylamino)propyl chloride in acetonitrile at 60°C for 24 hours, followed by HCl treatment to form the hydrochloride salt .

Catalyst Efficiency Comparison :

CatalystYieldTemperatureReference
Diatomaceous earth90%45°C
Fluorescein (blue LED)92%20°C

Final Coupling and Hydrochloride Salt Formation

The tertiary amine is quaternized using hydrochloric acid:

  • Reaction : Stirring the alkylated product in methanol with concentrated HCl (37%) at 0°C for 2 hours .

  • Isolation : Precipitation with diethyl ether followed by recrystallization from ethanol/water (1:1) yields the hydrochloride salt with >99% purity .

Analytical Data :

  • Molecular Weight : 528.1 g/mol .

  • ¹H NMR (DMSO-d₆) : δ 2.85 (s, 6H, N(CH₃)₂), 3.45–3.60 (m, 4H, CH₂NCH₂), 4.10 (s, 6H, OCH₃) .

Challenges and Optimization Strategies

  • Regioselectivity : Dimethoxy groups at C4 and C7 require careful protection/deprotection strategies during benzothiazole synthesis to avoid unwanted side reactions .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification .

  • Catalyst Recycling : Ru/Si zeolite can be reused up to 5 times with <5% loss in activity .

Q & A

Q. What are the critical synthetic steps for preparing this compound, and how is purity ensured?

The synthesis involves multi-step reactions, including:

  • Formation of the benzothiazole core via condensation of substituted amines with sulfur-containing precursors.
  • Sulfonylation and alkylation steps to introduce the benzenesulfonyl and dimethylaminopropyl groups .
  • Final purification via recrystallization or chromatography (HPLC) to achieve >95% purity . Methodological Tip: Monitor intermediate steps using TLC and characterize intermediates via 1^1H NMR to confirm functional group incorporation .

Q. Which functional groups dictate reactivity, and how are they characterized spectroscopically?

Key groups include:

  • Benzothiazole moiety : Confirmed via IR (C=N stretch at ~1600 cm1^{-1}) and 13^{13}C NMR (aromatic carbons at 110–150 ppm).
  • Sulfonyl group : Detected via 1^1H NMR (deshielded protons near δ 7.5–8.5 ppm) and mass spectrometry (sulfur isotope patterns).
  • Dimethylamino group : Identified by 1^1H NMR (singlet at δ 2.2–2.5 ppm for N(CH3_3)2_2) . Methodological Tip: Use heteronuclear 2D NMR (e.g., HSQC) to resolve overlapping signals in complex regions .

Q. What stability challenges arise during storage, and how are they mitigated?

  • The dimethylamino group may hydrolyze under acidic conditions; store in anhydrous environments at −20°C.
  • Light-sensitive due to the benzothiazole ring; use amber vials and inert atmospheres (N2_2) . Methodological Tip: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

Q. What strategies support structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify the benzenesulfonyl group (e.g., fluorinated or methylated derivatives) to assess electronic effects.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs . Methodological Tip: Pair computational models with SPR (surface plasmon resonance) to quantify binding affinities .

Q. What mechanisms underlie its antibacterial activity, and how can resistance be studied?

Q. How to investigate metabolic pathways and degradation products?

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS.
  • Degradation pathways : Expose to simulated gastric fluid (pH 2.0) or UV light, followed by QTOF-MS for product identification . Methodological Tip: Use isotopically labeled analogs (e.g., 13^{13}C-dimethylamino) to trace metabolic fate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.